molecular formula C6H12O6 B084031 D-Galactose CAS No. 10257-28-0

D-Galactose

Cat. No. B084031
CAS RN: 10257-28-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-SVZMEOIVSA-N
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Description

D-Galactose is a monosaccharide sugar that is part of the aldohexose family, playing a crucial role in the biochemistry of living organisms. It is involved in various metabolic pathways and is a constituent of several important polysaccharides and glycolipids.

Synthesis Analysis

Research has explored various methods for the synthesis of D-Galactose, including enzymatic synthesis from other sugar substrates. For example, D-Galactose can be synthesized from monogalactosyldiacylglycerol (MGDG) using UDP-galactose as a substrate in plants under phosphate-limiting conditions (Kelly & Dörmann, 2002). Additionally, chemical synthesis pathways have been developed, such as the practical synthesis of isotopically labeled D-Galactose for molecular probes (Sato et al., 2003).

Molecular Structure Analysis

The molecular structure of D-Galactose includes a six-carbon chain with an aldehyde group at one end, making it an aldohexose. Its structure allows for various isomeric forms and derivatizations, essential for its biological functions and synthetic applications.

Chemical Reactions and Properties

D-Galactose participates in numerous chemical reactions, including isomerization to D-tagatose, oxidation to galactonic acid, and formation of glycosidic bonds in oligosaccharides and polysaccharides. It also serves as a substrate for enzymatic transformations, such as the synthesis of digalactosyldiacylglycerol (DGDG) under specific conditions (Kelly & Dörmann, 2002).

Scientific Research Applications

  • Role in Galactose Metabolism : D-Galactose plays a crucial role in the Leloir pathway, converting to glucose 1-phosphate, which is vital in energy metabolism. Defects in enzymes processing D-Galactose can lead to galactosemia, a condition with severe metabolic complications (Holden, Rayment, & Thoden, 2003).

  • Neurodegeneration Prevention : Moderate exercise has been found to prevent neurodegeneration in D-Galactose-induced aging mice. This suggests that D-Galactose can model aging and neurodegenerative diseases, providing insights into potential interventions (Li, Xu, Shen, Li, Gao, & Wei, 2016).

  • Aging Research : D-Galactose is used in aging research due to its efficacy in inducing senescence and accelerating aging in animal models. It provides a model to study aging mechanisms and develop anti-aging interventions (Azman & Zakaria, 2019).

  • Brain Ageing Model : D-Galactose-induced brain ageing models in rodents help understand neurobehavioral and neurochemical outcomes. However, substantial heterogeneity in reported effects highlights the need for improved model utilization (Sadigh-Eteghad, Majdi, McCann, Mahmoudi, Vafaee, & Macleod, 2017).

  • Biotechnological Utilization : D-Galactose's abundance in nature makes it a valuable resource for biofuel and low-calorie sweetener production. Microbial fermentation and enzyme-catalyzed conversion are key methods for its utilization (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).

  • Gene Expression in Aging : Temporal gene expression profiling in the hippocampus of D-Galactose-treated mice provides insights into the mechanism of learning and memory impairment, contributing to understanding aging at a molecular level (Wei, Cai, Chu, Li, & Li, 2008).

  • Protective Effects in Aging Models : Hydrogen sulfide was found to protect neuronal cells against D-Galactose-induced injury, suggesting that D-Galactose can model oxidative stress and aging-related cellular damage (Liu, Nagpure, Wong, & Bian, 2013).

  • α-Galactosidase in Biotechnology : The enzyme α-galactosidase, which catalyzes the hydrolysis of α-1,6-linked galactose residues, has significant biotechnological applications in industries like food and pharmaceuticals (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

  • Galactokinase Research : Research on galactokinase, an enzyme that converts D-Galactose to galactose 1-phosphate, is significant due to its role in galactosemia and potential in drug development (Holden, Thoden, Timson, & Reece, 2004).

  • Metabolism in Humans : Studies on the metabolism of D-Galactose in humans have informed understanding of liver function and metabolic pathways (Segal & Blair, 1961).

Future Directions

D-Galactose is attracting increased attention as a raw material for biomass fuel production or low-calorie sweetener production . Future research directions include microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
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InChI Key

WQZGKKKJIJFFOK-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Source PubChem
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DSSTOX Substance ID

DTXSID001015860
Record name D-​Galactopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Galactose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Galactose
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Product Name

D-Galactose

CAS RN

10257-28-0, 59-23-4
Record name D-Galactopyranose
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Record name D-Galactose
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Record name Galactose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose
Reactant of Route 2
D-Galactose
Reactant of Route 3
D-Galactose
Reactant of Route 4
D-Galactose
Reactant of Route 5
D-Galactose
Reactant of Route 6
D-Galactose

Citations

For This Compound
188,000
Citations
KF Azman, R Zakaria - Biogerontology, 2019 - Springer
… Systemic administration of d-galactose has been established to artificially induce senescence … The aim of this article is to comprehensively discuss the use of d-galactose to generate a …
Number of citations: 240 link.springer.com
T Shwe, W Pratchayasakul, N Chattipakorn… - Experimental …, 2018 - Elsevier
… of D-galactose-induced brain aging, particularly via alterations in brain mitochondria and cognitive function as well as to summarize the different therapeutic approaches on D-galactose-…
Number of citations: 199 www.sciencedirect.com
C Bo‐Htay, S Palee, N Apaijai… - Journal of Cellular …, 2018 - Wiley Online Library
… The recommended daily allowance of the intake of d-galactose is 50 g per day for a healthy adult… accumulation of d-galactose occurs in the body as occurs in the injection of d-galactose-…
Number of citations: 84 onlinelibrary.wiley.com
XU Song, M Bao, D Li, YM Li - Mechanisms of ageing and development, 1999 - Elsevier
… of a low dose of d-galactose into mice could induce changes … d-galactose is a reducing sugar that can form advanced … were injected daily with d-galactose, d-galactose modified AGE-…
Number of citations: 656 www.sciencedirect.com
SC Ho, JH Liu, RYY Wu - Biogerontology, 2003 - Springer
… We would therefore like to introduce the use of D-galactose… D-galactose daily for 6 weeks (Gong et al. 1991; Song et al. 1999). This article will discuss the result of using the D-galactose …
Number of citations: 454 link.springer.com
H Wei, L Li, Q Song, H Ai, J Chu, W Li - Behavioural brain research, 2005 - Elsevier
Rodent chronically injected with d-galactose (d-gal) has been used as an animal aging model for brain aging or anti-aging pharmacology research. However, the dosage of d-gal used …
Number of citations: 381 www.sciencedirect.com
K Parameshwaran, MH Irwin, K Steliou… - Rejuvenation …, 2010 - liebertpub.com
… , and PMX-500F on D-galactose treated mice were tested. Female … Similarly, serum lactate concentrations in D-galactose-… chronic, short-term D-galactose treatment may not represent …
Number of citations: 150 www.liebertpub.com
EJ Ryu, J Sim, J Sim, J Lee, BK Choi - Journal of Microbiology, 2016 - Springer
… The aim of this study was to evaluate D-galactose as an inhibitor of AI-2 activity and thus of the biofilm formation of periodontopathogens. In a search for an AI-2 receptor of …
Number of citations: 67 link.springer.com
DL Bissett, RL Anderson - Journal of Bacteriology, 1974 - Am Soc Microbiol
… The metabolism of exogenous D-galactose is also initiated by phosphorylation at C6 (13). DGalactose 6-phosphate is metabolizedfurther through tagatose derivatives by a pathway recently …
Number of citations: 150 journals.asm.org
F Xiao, XG Li, XY Zhang, JD Hou, LF Lin… - Neuroscience …, 2011 - ncbi.nlm.nih.gov
Objective It has been reported that D-galactose (D-gal) can model subacute aging, and aluminum (Al) acts as a neurotoxin, but combined effects of them have not been reported. The …
Number of citations: 94 www.ncbi.nlm.nih.gov

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